1-(3-Methoxyphenyl)ethanol

Catalog No.
S1894665
CAS No.
23308-82-9
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxyphenyl)ethanol

CAS Number

23308-82-9

Product Name

1-(3-Methoxyphenyl)ethanol

IUPAC Name

1-(3-methoxyphenyl)ethanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3

InChI Key

ZUBPFBWAXNCEOG-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O

The exact mass of the compound 1-(3-Methoxyphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143364. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Methoxyphenyl)ethanol is a chiral secondary alcohol and a critical building block in pharmaceutical synthesis, most notably recognized as a key intermediate and designated impurity (EP Impurity G) in the production of the Alzheimer's medication Rivastigmine [1]. In industrial procurement, it serves as an essential precursor for meta-substituted benzylamines via Mitsunobu-type amination or azide displacement. Beyond API synthesis, it is a benchmark substrate for validating asymmetric transfer hydrogenation (ATH) catalysts and enzymatic kinetic resolutions, where its specific electronic profile dictates reaction kinetics and enantioselectivity [2]. Procuring this compound directly at high purity allows manufacturers to bypass the complex, low-yield asymmetric reduction of its ketone precursor, streamlining downstream workflows.

Substituting 1-(3-Methoxyphenyl)ethanol with its ortho- or para-methoxy isomers, or with unsubstituted 1-phenylethanol, fundamentally alters downstream target viability [1]. In pharmaceutical workflows, the meta-methoxy orientation is an absolute structural requirement for synthesizing the 3-[1-(dimethylamino)ethyl]phenol core of Rivastigmine; isomeric substitution yields inactive API analogs that fail to bind the acetylcholinesterase target . Furthermore, attempting to substitute the procured alcohol with its ketone precursor, 3-methoxyacetophenone, shifts the burden of asymmetric reduction onto the buyer. This necessitates expensive ruthenium-based Noyori-Ikariya catalysts or highly optimized biocatalytic cascades to achieve the required enantiomeric excess (ee), thereby increasing process time, catalyst cost, and impurity risks [2].

Processability: Direct Procurement vs. In-House Asymmetric Transfer Hydrogenation (ATH)

Industrial buyers often weigh procuring chiral 1-(3-methoxyphenyl)ethanol against synthesizing it in-house from 3-methoxyacetophenone. Standard ATH using a[RuCl2(p-cymene)]2-PTsDPEN catalyst at 40 °C achieves only 85% ee for the meta-methoxy derivative, whereas direct procurement can provide the compound at >98% ee[1].

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>98% ee (Directly procured chiral grade)
Comparator Or Baseline85% ee (In-house ATH from 3-methoxyacetophenone)
Quantified Difference13-14% higher ee via direct procurement
ConditionsStandard ATH: [RuCl2(p-cymene)]2-PTsDPEN, HCOONa, H2O, 40 °C, 3 h

Procuring the chiral alcohol directly eliminates the bottleneck of sub-optimal enantioselectivity in ketone reduction, saving time and catalyst costs.

Synthesis Compatibility: ATH Reaction Kinetics vs. Unsubstituted Baseline

The meta-methoxy group significantly alters the electronic environment of the molecule, impacting its synthesis kinetics compared to unsubstituted 1-phenylethanol. In standard ATH, 3-methoxyacetophenone requires 3 hours to reach >99% conversion (yielding 1-(3-methoxyphenyl)ethanol), whereas unsubstituted acetophenone reaches 99% conversion in just 1 hour [1].

Evidence DimensionATH Reaction Time for >99% Conversion
Target Compound Data3 hours (for 1-(3-methoxyphenyl)ethanol)
Comparator Or Baseline1 hour (for 1-phenylethanol)
Quantified Difference3x longer reaction time for the meta-methoxy derivative
ConditionsStandard ATH:[RuCl2(p-cymene)]2-PTsDPEN, HCOONa, H2O, 40 °C

This quantitative drop in ATH efficiency highlights why industrial buyers prefer to procure 1-(3-methoxyphenyl)ethanol directly rather than synthesizing it in-house, unlike the more easily synthesized unsubstituted analog.

Precursor Suitability: Target Binding Affinity in API Synthesis

In the synthesis of cholinesterase inhibitors like Rivastigmine, the meta-methoxy orientation is critical. Using 1-(3-methoxyphenyl)ethanol yields the required (S)-3-[1-(dimethylamino)ethyl]phenol intermediate, which translates to a highly active API (IC50 = 4.15 μM for AChE and 0.037 μM for BChE). Substituting with a para-methoxy analog (1-(4-methoxyphenyl)ethanol) yields an API with negligible target binding affinity .

Evidence DimensionDownstream API Target Affinity (AChE IC50)
Target Compound Data4.15 μM (Rivastigmine derived from meta-isomer)
Comparator Or BaselineNegligible affinity (Derived from para-isomer)
Quantified DifferenceComplete loss of API efficacy with para-substitution
ConditionsIn vitro acetylcholinesterase (AChE) inhibition assay

Strict procurement of the meta-isomer is non-negotiable for Rivastigmine synthesis, as positional isomers yield commercially worthless, inactive downstream products.

Reproducibility: Impact of Purity on Downstream Amination Yield

The purity of procured 1-(3-methoxyphenyl)ethanol directly dictates the efficiency of downstream amination steps (e.g., Mitsunobu reaction or azide displacement). High-purity material (>98% GC) ensures >90% yield of the corresponding amine, whereas crude material containing unreacted 3-methoxyacetophenone (<95% purity) leads to competitive side reactions, dropping the amination yield significantly .

Evidence DimensionDownstream Amination Yield
Target Compound Data>90% yield (using >98% pure starting material)
Comparator Or Baseline<70% yield (using <95% pure starting material with ketone impurities)
Quantified Difference>20% increase in downstream amination yield
ConditionsStandard Mitsunobu amination or azide displacement route

Procurement of high-purity material is critical to maintain economic viability and reproducible yields in the multi-step synthesis of cholinesterase inhibitors.

Precursor for Rivastigmine and Cholinesterase Inhibitors

1-(3-Methoxyphenyl)ethanol is the premier starting material for synthesizing the (S)-3-[1-(dimethylamino)ethyl]phenol core of Rivastigmine. Its specific meta-methoxy substitution ensures the final API maintains its potent dual inhibition of AChE and BChE, making it an indispensable procurement item for generic and proprietary neurodegenerative drug manufacturing .

Benchmark Substrate for Asymmetric Catalysis

Due to its specific reaction kinetics—requiring longer reaction times and yielding lower ee than unsubstituted analogs—this compound serves as a rigorous benchmark for validating novel asymmetric transfer hydrogenation (ATH) catalysts and enzymatic kinetic resolution protocols (e.g., CAL-B lipases)[1].

Building Block for Chiral Ligands and Acyl Transfer Catalysts

The compound is utilized in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which act as enantioselective acyl transfer catalysts. Procuring high-purity 1-(3-methoxyphenyl)ethanol ensures high optical purity in the final catalyst, which is critical for reproducible kinetic resolution of secondary alcohols in industrial scale-up.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23308-82-9

Dates

Last modified: 08-16-2023

Explore Compound Types